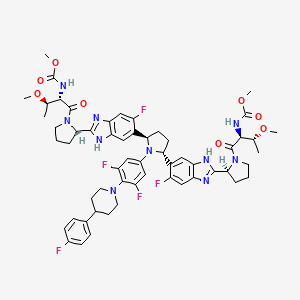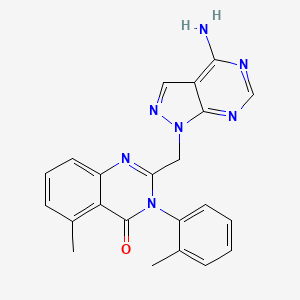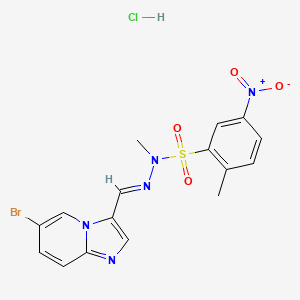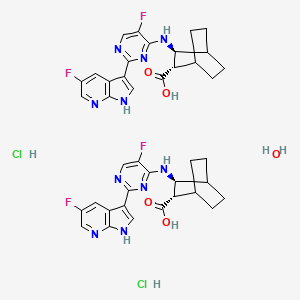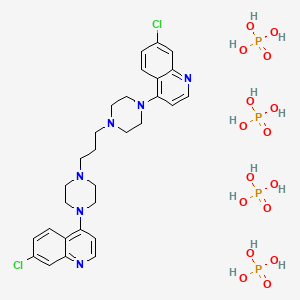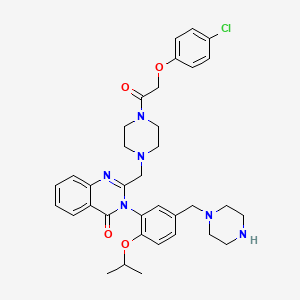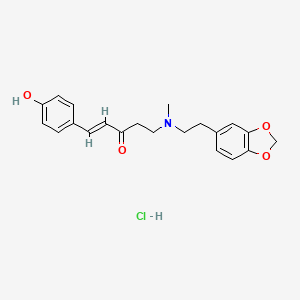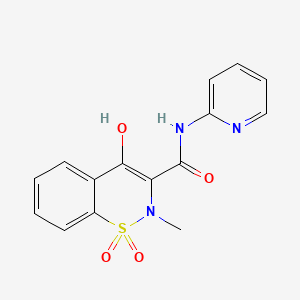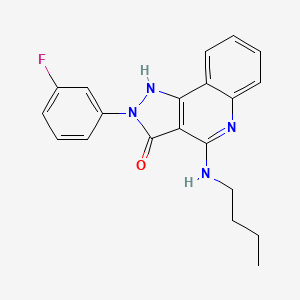
PQ-69
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PQ 69 ist ein neuartiger und selektiver Antagonist des Adenosin-A1-Rezeptors mit inverser Agonistenaktivität. Diese Verbindung hat vielversprechende pharmakokinetische Eigenschaften gezeigt und wird aufgrund ihres therapeutischen Potenzials, insbesondere als Diuretikum und Antihypertensivum, untersucht .
Herstellungsmethoden
PQ 69 wird durch eine Reihe chemischer Reaktionen synthetisiert, die 4-Alkylamino-Substitution und 2-Arylpyrazolo[4,3-c]chinolin-3-on-Derivate beinhalten . Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolochinolin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Substitutionsreaktionen: Alkylamino- und Arylgruppen werden durch Substitutionsreaktionen eingeführt, häufig unter Verwendung von Reagenzien wie Alkylhalogeniden und Arylboronsäuren.
Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um PQ 69 in seiner reinen Form zu erhalten.
Industrielle Produktionsmethoden für PQ 69 würden wahrscheinlich die Skalierung dieser Syntheserouten unter gleichzeitiger Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
PQ 69 has a wide range of scientific research applications, including:
Chemistry: PQ 69 is used as a research tool to study the function of adenosine A1 receptors and their role in various physiological processes.
Biology: In biological research, PQ 69 is used to investigate the effects of adenosine A1 receptor antagonism on cellular signaling pathways.
Medicine: PQ 69 is being explored as a potential therapeutic agent for conditions such as hypertension and diuresis due to its ability to increase urine flow and sodium excretion
Industry: PQ 69 may have applications in the pharmaceutical industry for the development of new drugs targeting adenosine A1 receptors.
Wirkmechanismus
Target of Action:
PQ-69 primarily targets the adenosine A1 receptor (A1AR) . This receptor is part of the adenosine receptor family and plays a crucial role in modulating various physiological functions. When activated, A1AR inhibits adenylyl cyclase, leading to decreased cyclic AMP levels and activation of downstream signaling pathways .
Mode of Action:
This compound acts as an inverse agonist at the A1AR. In other words, it binds to the receptor and reduces its basal activity, resulting in the opposite effect compared to an agonist. By blocking A1AR activation, this compound interferes with downstream signaling pathways and cellular responses .
Biochemical Pathways:
The inhibition of A1AR by this compound affects several pathways:
- K+ Channels and MAPK : A1AR activation can also modulate potassium channels and mitogen-activated protein kinases (MAPK) via G protein subunits released upon receptor activation .
Pharmacokinetics:
This compound exhibits favorable pharmacokinetic properties:
- Selectivity : It is 217-fold more selective for A1AR compared to A2A receptors (Ki=208 nM) and >1,000-fold selective over A3 receptors (Ki >100 μM) .
- Elimination Half-Life : It has a longer terminal elimination half-life (t1/2) in vivo compared to another compound, 1,3-dipropyl-8-cyclopentylxanthine .
Result of Action:
The molecular and cellular effects of this compound’s action include altered cyclic AMP levels, modulation of potassium channels, and downstream signaling pathway changes. These effects contribute to its pharmacological profile as an A1AR antagonist .
Action Environment:
Environmental factors, such as pH, temperature, and tissue-specific expression of A1AR, may influence this compound’s efficacy and stability.
Biochemische Analyse
Biochemical Properties
PQ-69 plays a crucial role in biochemical reactions by selectively antagonizing the adenosine A1 receptor (A1AR) . In vitro binding assays have demonstrated that this compound has a Ki value of 0.96 nM for the cloned human A1 receptor, indicating its high affinity and selectivity . This compound exhibits 217-fold selectivity for A1AR over A2A receptors and more than 1,000-fold selectivity over A3 receptors . The interaction of this compound with A1AR inhibits the receptor’s activity, leading to a decrease in cyclic AMP levels and modulation of various downstream signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By antagonizing the adenosine A1 receptor, this compound influences cell signaling pathways, gene expression, and cellular metabolism . The inhibition of A1AR by this compound results in reduced activation of G-protein-coupled signaling pathways, leading to decreased cyclic AMP levels and altered cellular responses . Additionally, this compound has been shown to inhibit the contraction of isolated guinea pig tissues induced by A1AR agonists, further demonstrating its impact on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the adenosine A1 receptor, where it acts as an antagonist with inverse agonist activity . This binding inhibits the receptor’s ability to activate G-proteins, leading to a decrease in cyclic AMP production and modulation of downstream signaling pathways . This compound’s inverse agonist activity also suggests that it can stabilize the inactive conformation of the A1AR, further reducing its basal activity . These interactions at the molecular level contribute to the compound’s overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good metabolic stability in vitro, with a longer terminal elimination half-life compared to other adenosine receptor antagonists . This stability allows for sustained activity and prolonged effects in experimental settings . Long-term studies have shown that this compound maintains its efficacy in modulating A1AR activity, with no significant degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Systemic administration of this compound at doses of 0.03, 0.3, and 3 mg/kg has been shown to increase urine flow and sodium excretion in normal rats . These findings suggest that this compound has dose-dependent diuretic effects, with higher doses resulting in more pronounced physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the adenosine A1 receptor . The inhibition of A1AR by this compound leads to decreased cyclic AMP levels and modulation of various downstream signaling pathways . Additionally, this compound’s metabolic stability and longer elimination half-life contribute to its sustained activity in vivo .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, allowing it to exert its pharmacological effects . The selective binding of this compound to the adenosine A1 receptor also plays a crucial role in its distribution and activity within the body .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with the adenosine A1 receptor . The compound’s binding to A1AR directs it to specific cellular compartments where it can modulate receptor activity and downstream signaling pathways . Additionally, any post-translational modifications or targeting signals associated with this compound may further influence its subcellular localization and function .
Vorbereitungsmethoden
PQ 69 is synthesized through a series of chemical reactions involving 4-alkylamino substitution and 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives . The synthetic route typically involves the following steps:
Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Alkylamino and aryl groups are introduced through substitution reactions, often using reagents like alkyl halides and arylboronic acids.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain PQ 69 in its pure form.
Industrial production methods for PQ 69 would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
PQ 69 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: PQ 69 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können PQ 69 in reduzierte Formen umwandeln, häufig unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Substitution: PQ 69 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Arylboronsäuren.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von PQ 69 mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
PQ 69 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: PQ 69 wird als Forschungswerkzeug verwendet, um die Funktion von Adenosin-A1-Rezeptoren und ihre Rolle in verschiedenen physiologischen Prozessen zu untersuchen.
Biologie: In der biologischen Forschung wird PQ 69 verwendet, um die Auswirkungen der Adenosin-A1-Rezeptorantagonisierung auf zelluläre Signalwege zu untersuchen.
Medizin: PQ 69 wird als potenzieller Therapeutikum für Erkrankungen wie Bluthochdruck und Diurese untersucht, da es die Urinproduktion und die Natriumausscheidung erhöht
Industrie: PQ 69 kann in der pharmazeutischen Industrie Anwendung finden, um neue Medikamente zu entwickeln, die auf Adenosin-A1-Rezeptoren abzielen.
Wirkmechanismus
PQ 69 übt seine Wirkung aus, indem es selektiv an den Adenosin-A1-Rezeptor bindet und diesen antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulierung der Herzfrequenz, der Nierenfunktion und der Neurotransmitterfreisetzung. Durch Blockierung des Adenosin-A1-Rezeptors hemmt PQ 69 die Aktivität des Rezeptors, was zu einer erhöhten Urinproduktion und Natriumausscheidung führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der Adenylatcyclase, was zu einer verringerten cAMP-Konzentration führt, und die Aktivierung der Phospholipase C und Phospholipase D über G-Proteine .
Vergleich Mit ähnlichen Verbindungen
PQ 69 ist einzigartig in seiner hohen Selektivität und Potenz als Antagonist des Adenosin-A1-Rezeptors. Ähnliche Verbindungen umfassen:
1,3-Dipropyl-8-cyclopentylxanthin: Ein weiterer Antagonist des Adenosin-A1-Rezeptors, jedoch mit geringerer Selektivität und Potenz im Vergleich zu PQ 69.
2-Chlor-N6-cyclopentyladenosin: Ein Agonist des Adenosin-A1-Rezeptors, der in der Forschung zur Untersuchung der Rezeptorfunktion verwendet wird.
PQ 69 zeichnet sich durch seine günstigen pharmakokinetischen Eigenschaften aus, einschließlich einer besseren metabolischen Stabilität und einer längeren terminalen Eliminationshalbwertszeit im Vergleich zu ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
4-(butylamino)-2-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-2-3-11-22-19-17-18(15-9-4-5-10-16(15)23-19)24-25(20(17)26)14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRYQRBEISYVBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2C3=C1C(=O)N(N3)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological target of PQ-69?
A1: this compound is a selective antagonist of the adenosine A1 receptor and exhibits inverse agonist activity. [] This means it binds to the adenosine A1 receptor and blocks the actions of adenosine, potentially leading to downstream effects opposite to those caused by adenosine binding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
